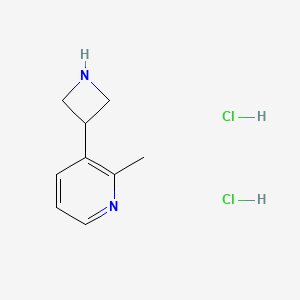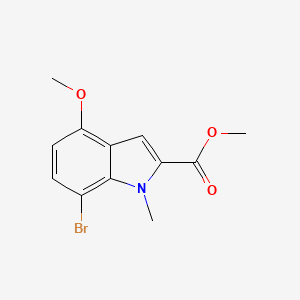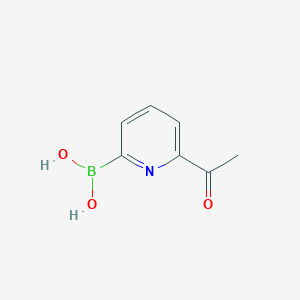
(6-Acetylpyridin-2-yl)boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6-Acetylpyridin-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a pyridine ring with an acetyl substituent at the 6-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6-Acetylpyridin-2-yl)boronic acid typically involves the following steps:
Halogen-Metal Exchange and Borylation:
Palladium-Catalyzed Cross-Coupling: Another common method is the palladium-catalyzed cross-coupling of halopyridines with tetraalkoxydiborane or dialkoxyhydroborane.
Directed Ortho-Metallation (DoM) and Borylation: This approach involves the metallation of the pyridine ring at the ortho position relative to the acetyl group, followed by borylation.
Industrial Production Methods
Industrial production of this compound often employs scalable versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of these processes.
Chemical Reactions Analysis
Types of Reactions
(6-Acetylpyridin-2-yl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction involves the coupling of the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Chan-Lam Coupling: This reaction couples the boronic acid with amines or alcohols in the presence of a copper catalyst to form carbon-nitrogen or carbon-oxygen bonds.
Oxidation and Reduction: The boronic acid group can be oxidized to form boronic esters or reduced to form boranes.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Copper Catalysts: Used in Chan-Lam coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed from Suzuki-Miyaura coupling.
Amines and Alcohols: Formed from Chan-Lam coupling.
Boronic Esters and Boranes: Formed from oxidation and reduction reactions.
Scientific Research Applications
(6-Acetylpyridin-2-yl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (6-Acetylpyridin-2-yl)boronic acid involves its ability to form reversible covalent bonds with biological targets, such as enzymes and proteins. The boronic acid group can interact with diols and other nucleophiles, leading to the inhibition of enzyme activity or modulation of protein function . This interaction is often exploited in the design of enzyme inhibitors and other bioactive molecules.
Comparison with Similar Compounds
Similar Compounds
(2-Pyridinyl)boronic Acid: Lacks the acetyl group at the 6-position, resulting in different reactivity and applications.
(4-Acetylpyridin-2-yl)boronic Acid: Has the acetyl group at the 4-position, leading to variations in chemical behavior and biological activity.
Phenylboronic Acid: A simpler boronic acid without the pyridine ring, used in different contexts in organic synthesis.
Uniqueness
(6-Acetylpyridin-2-yl)boronic acid is unique due to the presence of both the acetyl and boronic acid groups on the pyridine ring, which imparts distinct reactivity and functional properties. This combination allows for versatile applications in various fields, making it a valuable compound in scientific research and industrial processes.
Properties
Molecular Formula |
C7H8BNO3 |
|---|---|
Molecular Weight |
164.96 g/mol |
IUPAC Name |
(6-acetylpyridin-2-yl)boronic acid |
InChI |
InChI=1S/C7H8BNO3/c1-5(10)6-3-2-4-7(9-6)8(11)12/h2-4,11-12H,1H3 |
InChI Key |
UDFPRNLNRGKSLO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=NC(=CC=C1)C(=O)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


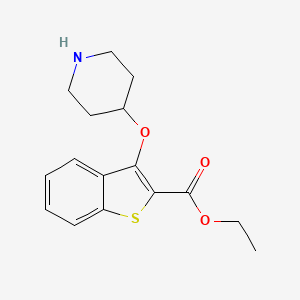
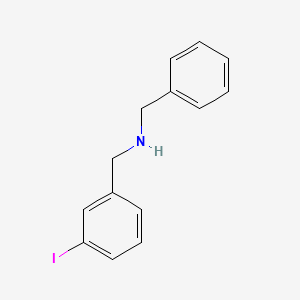
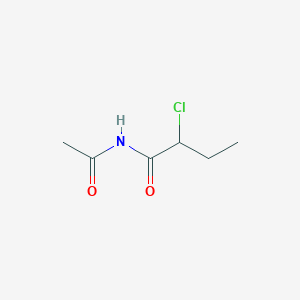

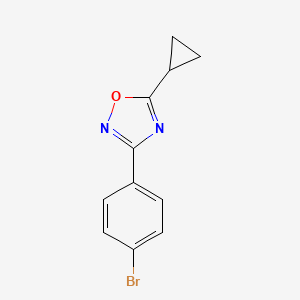
![6-Bromo-3-(trifluoromethyl)-1H-pyrido[2,3-b][1,4]oxazin-2(3H)-one](/img/structure/B13891862.png)

![ethyl (1R,2S,5S)-3,8-diazabicyclo[3.2.1]octane-2-carboxylate;dihydrochloride](/img/structure/B13891883.png)
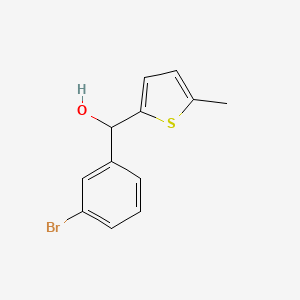
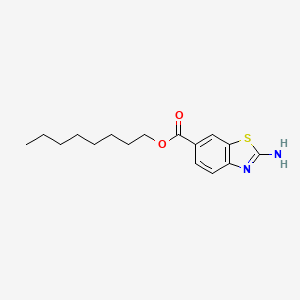
![4-amino-N-(1H-indol-5-yl)thieno[3,2-d]pyrimidine-7-carboxamide](/img/structure/B13891905.png)
![Tert-butyl 4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-(6-nitrobenzotriazol-1-yl)-5-sulfanylidenepentanoate](/img/structure/B13891919.png)
